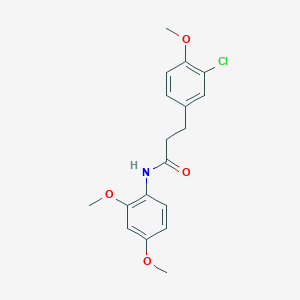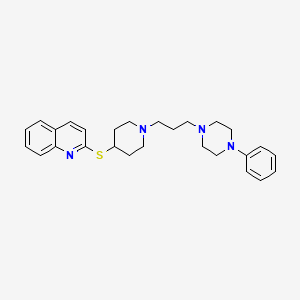
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline is a complex organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic compound, and a piperazine moiety attached via a propyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the quinoline derivative with 1-(3-chloropropyl)-4-phenylpiperazine under basic conditions.
Formation of the Thioether Linkage: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent, such as 4-piperidinethiol, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline has several applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.
Biological Research: It is used as a tool compound to study the function of specific proteins and receptors in biological systems.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in cellular function and physiological responses, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)benzene: Similar structure but with a benzene core instead of quinoline.
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)pyridine: Similar structure but with a pyridine core instead of quinoline.
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)isoquinoline: Similar structure but with an isoquinoline core instead of quinoline.
Uniqueness
The uniqueness of 2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline lies in its specific quinoline core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds with different core structures.
Propriétés
Numéro CAS |
780739-84-6 |
|---|---|
Formule moléculaire |
C27H34N4S |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
2-[1-[3-(4-phenylpiperazin-1-yl)propyl]piperidin-4-yl]sulfanylquinoline |
InChI |
InChI=1S/C27H34N4S/c1-2-8-24(9-3-1)31-21-19-30(20-22-31)16-6-15-29-17-13-25(14-18-29)32-27-12-11-23-7-4-5-10-26(23)28-27/h1-5,7-12,25H,6,13-22H2 |
Clé InChI |
ISEBAGCOGKQJEY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1SC2=NC3=CC=CC=C3C=C2)CCCN4CCN(CC4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


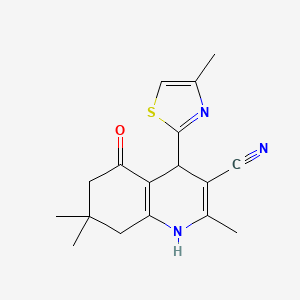
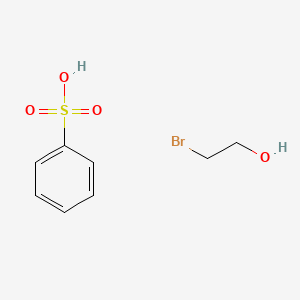
![2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)

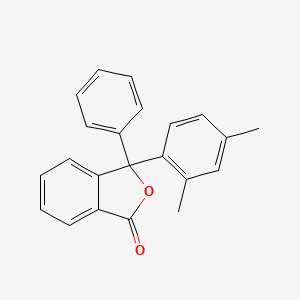

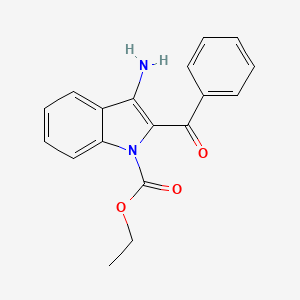

![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)



